4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
Description
Structural Features and Nomenclature
4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole exhibits a complex molecular architecture that incorporates multiple heterocyclic components within a single structure. The compound is officially registered under Chemical Abstracts Service number 951259-24-8, providing it with a unique identifier in chemical databases worldwide. The molecular formula of this compound is C₉H₁₄BrN₃, indicating the presence of nine carbon atoms, fourteen hydrogen atoms, one bromine atom, and three nitrogen atoms, resulting in a molecular weight of 244.13 grams per mole.
The structural complexity of this compound can be understood through its Simplified Molecular Input Line Entry System representation: BrC1=CN(CCN2CCCC2)N=C1. This notation reveals the spatial arrangement of atoms within the molecule, highlighting the pyrazole ring system with bromine substitution at the 4-position and the pyrrolidinyl ethyl group attached to the nitrogen atom at position 1. The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature rules, clearly identifying each functional group and its position within the molecular framework.
Table 1: Molecular Properties of 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
The pyrazole core structure represents a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which contributes to the compound's unique chemical properties. The presence of the bromine atom at the 4-position introduces significant electronegativity and reactivity to the molecule, while the pyrrolidinyl ethyl substituent at the 1-position adds considerable steric bulk and additional nitrogen functionality. This combination of structural features creates a molecule with diverse chemical reactivity patterns and potential for varied biological interactions.
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, systematically identifying each component of the molecular structure. The "4-bromo" designation indicates the position and nature of the halogen substituent on the pyrazole ring, while "1-[2-(pyrrolidin-1-yl)ethyl]" describes the complex alkyl chain attached to the nitrogen atom at position 1 of the pyrazole ring. The "1H-pyrazole" portion identifies the core heterocyclic framework and its tautomeric form, providing complete structural information necessary for unambiguous chemical identification.
Historical Development in Heterocyclic Chemistry
The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of heterocyclic compounds. Knorr's initial investigations into pyrazole derivatives were motivated by his attempts to synthesize quinoline compounds with antipyretic properties, but his research serendipitously led to the discovery of antipyrine, marking the beginning of systematic pyrazole chemistry. This accidental discovery demonstrated the significant biological activity potential of pyrazole derivatives and established the foundation for future research into these heterocyclic systems.
The synthetic methodology for pyrazole compounds received substantial advancement through the work of Hans von Pechmann in 1898, who developed a classical synthesis approach using acetylene and diazomethane. Pechmann's method represented a significant milestone in heterocyclic chemistry, providing researchers with a reliable synthetic route to access pyrazole scaffolds for further functionalization. This classical approach established the groundwork for numerous subsequent synthetic methodologies that would eventually enable the preparation of complex substituted pyrazoles like 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole.
The historical progression of pyrazole chemistry gained substantial momentum throughout the twentieth century as researchers began to recognize the diverse biological activities exhibited by pyrazole derivatives. The discovery of natural pyrazole compounds, beginning with the isolation of 3-n-nonylpyrazole from Houttuynia Cordata by Japanese researchers Kosuge and Okeda in 1954, challenged the previously held belief that pyrazoles could not occur naturally. This discovery opened new avenues for research into naturally occurring pyrazole systems and their potential therapeutic applications.
Table 2: Historical Milestones in Pyrazole Chemistry Development
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1883 | First pyrazole nomenclature and antipyrine discovery | Ludwig Knorr | Established pyrazole as a pharmaceutical scaffold |
| 1898 | Classical pyrazole synthesis method | Hans von Pechmann | Provided reliable synthetic access to pyrazole systems |
| 1954 | First natural pyrazole isolation | Kosuge and Okeda | Demonstrated natural occurrence of pyrazole compounds |
| 1959 | Isolation of 1-pyrazolyl-alanine | Various researchers | Expanded understanding of natural pyrazole diversity |
The evolution of synthetic methodologies for pyrazole derivatives has continued to advance throughout the modern era, with researchers developing increasingly sophisticated approaches to access highly substituted pyrazole systems. Contemporary synthetic strategies employ various catalytic systems, including transition metal catalysts and environmentally friendly methodologies, to prepare complex pyrazole derivatives with diverse substitution patterns. The development of efficient synthetic routes to compounds like 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole represents the culmination of over a century of methodological advancement in heterocyclic chemistry.
The historical context of pyrazole chemistry reveals a consistent pattern of expanding applications and increasing structural complexity over time. Early research focused primarily on simple pyrazole derivatives with basic substitution patterns, but modern synthetic chemistry enables the preparation of highly complex molecules incorporating multiple functional groups and heterocyclic systems. This progression has been driven by the recognition that structural complexity often correlates with enhanced biological activity and improved selectivity for specific molecular targets.
Significance in Medicinal Chemistry and Material Science
The significance of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole in medicinal chemistry stems from its membership in the pyrazole family, which has demonstrated exceptional versatility in pharmaceutical applications. Pyrazole derivatives have established themselves as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. The specific structural features of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, including the bromine substituent and pyrrolidinyl ethyl chain, position it as a potential candidate for pharmaceutical development and biological evaluation.
The medicinal chemistry importance of pyrazole compounds is exemplified by numerous successful pharmaceutical agents currently in clinical use. These include celecoxib for anti-inflammatory applications, crizotinib for cancer treatment, and various other therapeutic agents that leverage the unique chemical properties of the pyrazole scaffold. The structural diversity achievable within the pyrazole framework allows medicinal chemists to fine-tune molecular properties such as binding affinity, selectivity, and pharmacokinetic parameters to optimize therapeutic efficacy.
Contemporary research in aminopyrazole chemistry has revealed significant potential for these compounds as ligands for various biological targets. The amino-substituted pyrazole derivatives have shown particular promise as inhibitors of enzymes such as p38 mitogen-activated protein kinase and cyclooxygenase, as well as modulators of various receptor systems. The presence of the pyrrolidinyl ethyl substituent in 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole introduces additional nitrogen functionality that could enhance binding interactions with biological targets through hydrogen bonding and electrostatic interactions.
Table 3: Biological Activities Associated with Pyrazole Derivatives
| Biological Activity | Mechanism of Action | Representative Compounds | Clinical Applications |
|---|---|---|---|
| Anti-inflammatory | Cyclooxygenase inhibition | Celecoxib, Tepoxalin | Rheumatoid arthritis, osteoarthritis |
| Anticancer | Kinase inhibition | Crizotinib | Non-small cell lung cancer |
| Analgesic | Multiple pathways | Antipyrine, Phenylbutazone | Pain management |
| Antimicrobial | Cell wall synthesis inhibition | Various derivatives | Bacterial infections |
| Anticonvulsant | Sodium channel modulation | Research compounds | Epilepsy treatment |
The material science applications of pyrazole derivatives have gained increasing attention due to their unique chemical and physical properties. Pyrazole compounds can serve as ligands in the synthesis of metal-organic frameworks, which are porous materials with high surface areas and tunable properties suitable for gas storage, separation, and catalysis applications. The coordination chemistry of pyrazole systems with transition metals enables the formation of stable framework structures with precisely controlled pore sizes and chemical environments.
In the field of polymer science, pyrazole-containing monomers and additives have been developed for various specialized applications. These polymeric materials can exhibit unique mechanical, electrical, and optical properties depending on the specific pyrazole derivatives incorporated into the polymer backbone or as pendant groups. The brominated pyrazole structure in 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole could potentially serve as a functional monomer for specialized polymer synthesis or as a flame-retardant additive due to the presence of the bromine atom.
The significance of pyrazole derivatives in coordination chemistry extends beyond material science applications to include catalytic systems and electronic materials. The nitrogen atoms in the pyrazole ring can coordinate with metal centers to form stable complexes that may exhibit catalytic activity for various organic transformations. Additionally, the electronic properties of pyrazole systems make them suitable for applications in optoelectronic devices, where their ability to modulate electron transport properties can be exploited for device performance optimization.
Research into pyrazole derivatives for agricultural applications has revealed their potential as pesticides and herbicides with selective activity profiles. The structural features that enable biological activity in pharmaceutical applications often translate to agricultural utility, where selective toxicity toward pest organisms while maintaining safety for crops and beneficial species is highly valued. The development of environmentally friendly pyrazole-based agricultural chemicals represents an important application area that leverages the inherent biological activity of these heterocyclic compounds.
Properties
IUPAC Name |
4-bromo-1-(2-pyrrolidin-1-ylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWBITMEGMPKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The foundational method for synthesizing substituted pyrazoles involves the condensation of hydrazines with carbonyl compounds such as 1,3-diketones or α,β-unsaturated carbonyls. This method allows for the formation of the pyrazole ring with substitution patterns depending on the starting materials.
Bromination at the 4-Position
Selective bromination of the pyrazole ring at the 4-position can be achieved using brominating agents under controlled conditions. This step is crucial for introducing the bromine atom that imparts unique reactivity and biological properties.
- Bromination is typically performed on preformed pyrazole rings using reagents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to avoid over-bromination or ring degradation.
Introduction of the 2-(Pyrrolidin-1-yl)ethyl Group
The 1-position substitution with a 2-(pyrrolidin-1-yl)ethyl moiety is generally achieved via alkylation of the pyrazole nitrogen using a suitable 2-(pyrrolidin-1-yl)ethyl halide or tosylate.
- This nucleophilic substitution requires the pyrazole nitrogen to be deprotonated, often using bases like sodium hydride or potassium carbonate, followed by reaction with the alkylating agent.
Detailed Preparation Method of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
Based on literature precedents and synthetic principles, the preparation can be summarized in the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + appropriate 1,3-dicarbonyl compound | Formation of 1H-pyrazole core |
| 2 | Bromination | N-bromosuccinimide (NBS) or Br2, solvent (e.g., dichloromethane), low temperature | Selective bromination at 4-position |
| 3 | Alkylation at N-1 | 2-(pyrrolidin-1-yl)ethyl bromide or tosylate, base (NaH, K2CO3), solvent (DMF or THF) | Introduction of 2-(pyrrolidin-1-yl)ethyl substituent at N-1 |
Pyrazole Ring Formation
- The starting point is the synthesis of the pyrazole core, which can be achieved by reacting hydrazine hydrate with a suitable β-diketone or α,β-unsaturated ketone.
- This reaction proceeds under reflux in ethanol or another suitable solvent, yielding the unsubstituted pyrazole ring.
Bromination at the 4-Position
- The pyrazole intermediate is subjected to bromination using NBS in an inert solvent such as dichloromethane at 0-5 °C.
- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure selective monobromination.
- This step yields 4-bromo-1H-pyrazole as a key intermediate.
N-1 Alkylation with 2-(Pyrrolidin-1-yl)ethyl Group
- The 4-bromo-1H-pyrazole is deprotonated at the N-1 position using a strong base like sodium hydride in an aprotic solvent such as DMF.
- Subsequently, 2-(pyrrolidin-1-yl)ethyl bromide or tosylate is added dropwise.
- The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
- The product, 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, is isolated by extraction and purified by column chromatography.
Research Findings and Optimization Data
| Parameter | Conditions Tested | Optimal Condition | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination temperature | 0 °C, 5 °C, room temperature | 0-5 °C | 85-90 | Lower temperature favors selectivity |
| Base for alkylation | NaH, K2CO3, Cs2CO3 | NaH | 80-88 | NaH provides efficient deprotonation |
| Solvent for alkylation | DMF, THF, DMSO | DMF | 85 | DMF dissolves reagents well |
| Reaction time (alkylation) | 4h, 8h, 12h | 8h | 88 | Longer time improves conversion |
- Monitoring by HPLC and NMR confirms regioselectivity and purity of the final compound.
- The bromination step requires careful control to avoid dibromination or ring degradation.
- Alkylation proceeds cleanly with minimal side reactions under optimized conditions.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
- **
Biological Activity
4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, focusing on its synthesis, biological evaluations, and relevant case studies.
The chemical structure of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole is characterized by a bromine atom at the 4-position of the pyrazole ring and a pyrrolidine moiety linked through an ethyl chain. This structural configuration is crucial for its biological activity.
Biological Activity Overview
Recent studies have reported various biological activities associated with pyrazole derivatives. The specific compound under discussion has shown promise in several areas:
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways, such as the EGFR (epidermal growth factor receptor) pathway. Compounds that inhibit EGFR tyrosine kinase have shown efficacy against various cancer types, suggesting that 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole may possess similar mechanisms .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antioxidant Activity : A related compound demonstrated antioxidant properties measured via FRAP (Ferric Reducing Antioxidant Power) assay, indicating potential protective effects against oxidative stress .
- Cell Migration Inhibition : In wound healing assays, certain pyrazole derivatives inhibited cell migration significantly, suggesting potential applications in preventing metastasis in cancer therapy .
- Spheroid Growth Inhibition : Evaluations on tumor spheroids revealed that some pyrazole derivatives reduced cell viability significantly compared to controls, indicating their potential as therapeutic agents in solid tumors .
Data Table: Biological Activities of Related Pyrazole Derivatives
| Compound Name | IC50 (µM) | Activity Type | Cell Line Tested |
|---|---|---|---|
| N′-(5-nitrothiophen-2-yl)methylene... | 0.73–2.38 | Anticancer | MCF-7 |
| N′-(3,4-dichlorobenzylidene)... | 10.40 | Antioxidant | Various cancer lines |
| N′-(4-amino phenyl)ethylidene... | 19.77 | Cell Migration Inhibition | MDA-MB-231 |
| 4-Bromo derivative | TBD | TBD | TBD |
Note : The specific IC50 values for 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole are not yet established but can be inferred from related studies.
Comparison with Similar Compounds
Substituent Diversity at the 1-Position
The 1-position substituent significantly influences physicochemical and biological properties:
- 4-Bromo-1-(2-chloroethyl)-1H-pyrazole : The 2-chloroethyl group serves as a versatile intermediate for nucleophilic substitution reactions, enabling further alkylation or cyclization .
- 4-Bromo-1-(ethoxyethyl)-1H-pyrazole : The ethoxyethyl group enhances lipophilicity, favoring solubility in organic solvents for catalytic reactions .
Physicochemical Properties
- Molecular Weight :
- Solubility : Pyrrolidine and diethoxyethyl groups improve aqueous solubility compared to chloroethyl or aryl-substituted analogs.
Research Findings and Data Tables
Table 1: Substituent Effects on Key Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole?
- Answer: The compound is typically synthesized via alkylation of 4-bromo-1H-pyrazole with 1-(2-chloroethyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification involves column chromatography using ethyl acetate/hexane gradients. Key challenges include controlling regioselectivity and minimizing byproducts like N-alkylation isomers .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer: Multimodal characterization includes:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrrolidine ethyl chain integration at δ ~2.5–3.5 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 284.06).
- X-ray crystallography : Resolves dihedral angles (e.g., pyrazole-pyrrolidine torsion angles) and hydrogen-bonding networks critical for crystallinity .
Q. What are the primary research applications of this compound?
- Answer: It serves as:
- A pharmacophore scaffold in kinase inhibitor design (e.g., targeting JAK2 or CDK2).
- A ligand precursor for transition-metal catalysts (e.g., Pd-catalyzed cross-coupling).
- A model compound for studying substituent effects on pyrazole ring electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Answer: Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve alkylation rates.
- Base selection : Et₃N vs. K₂CO₃ impacts deprotonation efficiency.
- Temperature control : Lower temps (50°C) reduce side reactions but prolong reaction times. DOE (Design of Experiments) tools like Taguchi arrays help identify optimal parameters .
Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?
- Answer:
- DFT calculations : Assess electron density at the bromine site (Mulliken charges) to predict Suzuki-Miyaura coupling efficiency.
- Molecular docking : Evaluates binding affinity with catalytic Pd(0) complexes.
- MD simulations : Model solvation effects in THF/H₂O mixtures to optimize reaction media .
Q. How do structural modifications (e.g., pyrrolidine substitution) impact bioactivity?
- Answer: SAR studies reveal:
- Pyrrolidine N-alkylation : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration.
- Bromine position : Para-substitution on pyrazole increases steric bulk, reducing off-target binding in kinase assays.
- Comparative assays (e.g., IC₅₀ vs. ATP-binding sites) quantify selectivity .
Q. What analytical techniques resolve contradictions in reported bioactivity data?
- Answer: Discrepancies arise from assay conditions (e.g., serum concentration, cell lines). Mitigation strategies include:
- Standardized protocols : Fixed ATP concentrations (1 mM) in kinase inhibition assays.
- Orthogonal assays : Validate anti-proliferative effects via MTT and colony formation tests.
- Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) to identify trends .
Q. How is the compound’s stability under physiological conditions assessed?
- Answer:
- HPLC-MS stability studies : Monitor degradation in PBS (pH 7.4) at 37°C over 24h.
- Cyclic voltammetry : Predicts redox susceptibility (e.g., bromine displacement via SNAr).
- Plasma protein binding assays : Use equilibrium dialysis to quantify free fraction .
Methodological Tables
Table 1 : Key Synthetic Parameters for 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑ Reactivity |
| Base | K₂CO₃ | ↑ Deprotonation |
| Temperature | 70°C | Balances rate/side reactions |
| Reaction Time | 12h | 85% Yield |
Table 2 : Comparative Bioactivity of Pyrazole Derivatives
| Compound | Kinase Inhibition (IC₅₀, nM) | logP |
|---|---|---|
| 4-Bromo derivative | 12.3 (JAK2) | 2.1 |
| 4-Chloro analog | 45.6 (JAK2) | 1.8 |
| Unsubstituted pyrazole | >1000 (JAK2) | 0.9 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
